molecular formula C8H14O2 B101745 methyl 4,4-dimethylpent-2-enoate CAS No. 16812-85-4

methyl 4,4-dimethylpent-2-enoate

Cat. No.: B101745
CAS No.: 16812-85-4
M. Wt: 142.2 g/mol
InChI Key: QXLWRINPDMKVHW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4,4-dimethylpent-2-enoate is an organic compound characterized by its ester functional group and a double bond in the E-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl (2E)-4,4-dimethyl-2-pentenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation, to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or ozone (O3) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

methyl 4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl (2E)-4,4-dimethyl-2-pentenoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-methyl-2-pentenoate: Similar structure but with a different substitution pattern on the double bond.

    Methyl (2E)-2-pentenoate: Lacks the additional methyl groups, resulting in different chemical properties.

    Ethyl (2E)-4,4-dimethyl-2-pentenoate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

methyl 4,4-dimethylpent-2-enoate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the double bond in the E-configuration and the two methyl groups on the same carbon atom contribute to its distinct chemical behavior compared to other similar compounds.

Properties

IUPAC Name

methyl (E)-4,4-dimethylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLWRINPDMKVHW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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